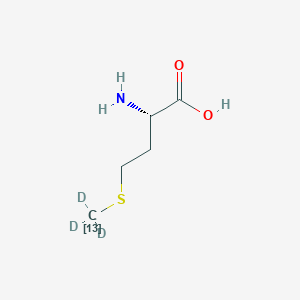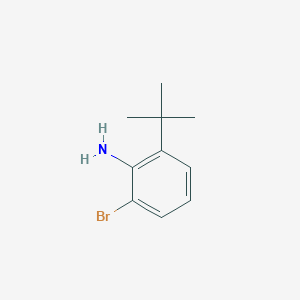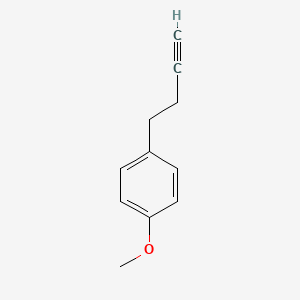
2-(Bromomethyl)cyclobutan-1-one
Vue d'ensemble
Description
2-(Bromomethyl)cyclobutan-1-one is an organic compound with the molecular formula C5H7BrO. It is a cyclobutanone derivative where a bromomethyl group is attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)cyclobutan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclobutanone derivatives. For instance, the bromination of cyclobutanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of cyclobutanol derivatives.
Oxidation: Formation of cyclobutanone carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-(Bromomethyl)cyclobutan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)cyclobutan-1-one involves its reactivity due to the presence of the bromomethyl and carbonyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group can participate in various reactions, including reductions and oxidations, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)cyclobutanone: Similar structure but with a chlorine atom instead of bromine.
2-(Iodomethyl)cyclobutanone: Similar structure but with an iodine atom instead of bromine.
Cyclobutanone: The parent compound without any halogen substitution.
Uniqueness
2-(Bromomethyl)cyclobutan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-(bromomethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-4-1-2-5(4)7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWORCNWNRQRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B3330702.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B3330706.png)




![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B3330743.png)



